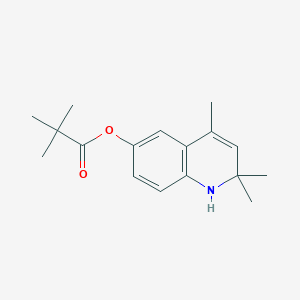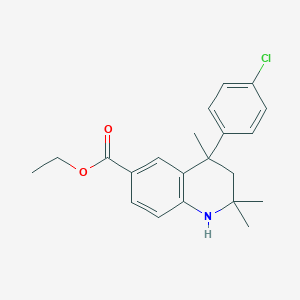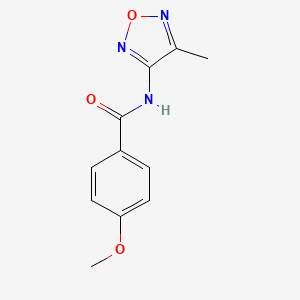![molecular formula C22H18Cl2N4 B11041677 (5E)-5-(4-chlorobenzylidene)-9-(4-chlorophenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B11041677.png)
(5E)-5-(4-chlorobenzylidene)-9-(4-chlorophenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5E)-5-(4-chlorobenzylidene)-9-(4-chlorophenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline” is a complex organic compound with an intriguing structure. Let’s break it down:
- The core structure consists of a hexahydrotriazoloquinazoline scaffold.
- The substituents include a chlorobenzylidene group and a chlorophenyl group.
- The (5E)-5 in the name indicates the presence of a double bond (E configuration) between the two aromatic rings.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are a couple of notable methods:
-
Heterocyclization Approach
- One common route involves the heterocyclization of appropriate precursors. For example, starting from a 2-aminobenzylamine derivative and a chloro-substituted benzaldehyde, the hexahydrotriazoloquinazoline ring system can be formed via cyclization reactions.
- The double bond formation (E configuration) occurs during this process.
-
Multicomponent Reactions (MCRs)
- MCRs offer efficient ways to construct complex molecules. In the case of our compound, MCRs involving amines, aldehydes, and isocyanides can lead to the desired product.
Industrial Production
While industrial-scale production details are proprietary, pharmaceutical companies often optimize synthetic routes for efficiency, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity
The compound can undergo various reactions, including:
Oxidation: Oxidative processes can modify the substituents.
Reduction: Reduction reactions may alter the double bond or reduce functional groups.
Substitution: Substituents can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) can achieve reduction.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace halogens.
Major Products
The specific products depend on reaction conditions, regioselectivity, and stereochemistry. Isomers and diastereomers may form.
Scientific Research Applications
This compound finds applications in diverse fields:
Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Materials Science: Its unique structure could inspire novel materials.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Hexahydrotriazoloquinazolines: Explore compounds with similar scaffolds.
Chlorobenzylidene Derivatives: Investigate other compounds containing this functional group.
: Example reference (not real) : Another example reference (also not real)
Properties
Molecular Formula |
C22H18Cl2N4 |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
(5E)-9-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-6,7,8,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline |
InChI |
InChI=1S/C22H18Cl2N4/c23-17-8-4-14(5-9-17)12-16-2-1-3-19-20(16)27-22-25-13-26-28(22)21(19)15-6-10-18(24)11-7-15/h4-13,21H,1-3H2,(H,25,26,27)/b16-12+ |
InChI Key |
FOISYPNWBJFEEO-FOWTUZBSSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(C=C2)Cl)/C3=C(C1)C(N4C(=NC=N4)N3)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)Cl)C3=C(C1)C(N4C(=NC=N4)N3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z)-1-[2-(dimethylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041597.png)
![2-{(1E)-N-[N-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]ethanimidoyl}benzoic acid](/img/structure/B11041599.png)
![2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11041611.png)
![(1Z)-1-[(4-methoxyphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041612.png)
![1-[2-(4,8-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone](/img/structure/B11041618.png)
![3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B11041630.png)

![6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11041654.png)
![N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]methanesulfonamide](/img/structure/B11041656.png)
![dimethyl 5-{[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate](/img/structure/B11041659.png)

![4-Amino-1-(4-chlorophenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11041689.png)

![ethyl [4-(3-amino-1-{4-[(2-chlorobenzyl)oxy]phenyl}-3-oxopropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B11041700.png)
